4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic acid dihydrochloride

Overview

Description

4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic acid dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperazine ring, a trifluoromethyl group, and a benzoic acid moiety, making it a versatile molecule for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the piperazine ring and subsequent functionalization. One common approach is to react 4-methylpiperazine with a suitable benzaldehyde derivative under acidic conditions to form the piperazine-benzyl intermediate. This intermediate is then further reacted with trifluoromethylating agents to introduce the trifluoromethyl group. Finally, the benzoic acid moiety is introduced through oxidation reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of reagents and solvents, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions may involve hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable base.

Major Products Formed:

Oxidation: Conversion to the corresponding carboxylic acid derivatives.

Reduction: Formation of reduced derivatives such as alcohols or amines.

Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

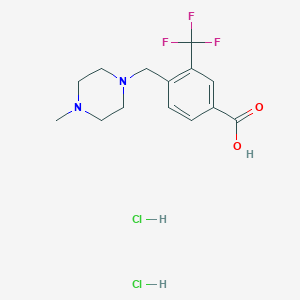

Structure

The structural formula can be represented as follows:

This structure indicates the presence of a trifluoromethyl group and a piperazine moiety, which are crucial for its biological activity.

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit notable antimicrobial activity. For instance, studies have shown that compounds with similar structural motifs can effectively inhibit the growth of various pathogens, including Escherichia coli and Pseudomonas aeruginosa . The presence of the trifluoromethyl group often enhances lipophilicity, facilitating better membrane penetration and bioactivity.

Anticancer Potential

Emerging studies suggest that this compound may possess anticancer properties. The structural components are reminiscent of known anticancer agents that target specific cellular pathways involved in tumor growth. Preliminary evaluations have indicated cytotoxic effects against several cancer cell lines, warranting further investigation into its mechanism of action .

Therapeutic Applications

Given its unique structure and biological activities, 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic acid dihydrochloride holds promise in several therapeutic areas:

- Antimicrobial Agents : Its ability to combat bacterial infections positions it as a candidate for developing new antibiotics.

- Anticancer Drugs : The potential efficacy against cancer cells opens avenues for research into novel cancer therapies.

- Inflammatory Disorders : Compounds with similar structures have shown anti-inflammatory properties, suggesting that this compound may also be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways involved. For example, if used as an anti-inflammatory agent, it may inhibit specific enzymes or signaling pathways involved in the inflammatory response. The trifluoromethyl group can enhance the compound's binding affinity to its target, while the piperazine ring may interact with biological receptors.

Comparison with Similar Compounds

4-(4-Methylpiperazin-1-yl)phenylboronic acid

Imatinib

1,2-Dimethyl-1H-benzimidazole-5-carboxylic acid

Uniqueness: 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic acid dihydrochloride stands out due to its unique combination of functional groups, which can impart distinct chemical and biological properties compared to similar compounds.

Biological Activity

4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic acid dihydrochloride, also known as a derivative of trifluoromethyl benzoic acid, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is structurally characterized by the presence of a trifluoromethyl group and a piperazine moiety, which contribute to its pharmacological properties.

- Molecular Formula : C13H18F3N3

- Molecular Weight : 273.30 g/mol

- CAS Number : 694499-26-8

- Physical Form : Solid

- Purity : ≥98%

The compound is typically stored in a cool, dark place under inert conditions to maintain stability and prevent degradation .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of the piperazine ring is often linked to enhanced antibacterial activity. For instance, studies have shown that derivatives of trifluoromethyl benzoic acid can inhibit the growth of various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic acid | 15.625 - 62.5 | Antistaphylococcal |

| Ciprofloxacin | 0.381 | Reference Standard |

The compound demonstrates a bactericidal mechanism by inhibiting protein synthesis and disrupting nucleic acid production pathways .

Antitumor Activity

The compound has been investigated for its potential as an antitumor agent. In vitro studies suggest that it may induce apoptosis in cancer cells through various pathways, including inhibition of the PD-1/PD-L1 pathway, which is crucial for tumor immune evasion.

Study 1: Antibacterial Efficacy

In a comparative study, 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic acid was tested against clinical isolates of MRSA. The Minimum Inhibitory Concentration (MIC) values ranged from 15.625 to 62.5 μg/mL, showcasing moderate antibacterial activity compared to standard antibiotics like ciprofloxacin .

Study 2: Antitumor Potential

A recent investigation focused on the compound's ability to inhibit cancer cell proliferation in vitro. Results indicated a dose-dependent response in several cancer cell lines, with significant reductions in cell viability observed at concentrations above 10 μM. Mechanistic studies revealed that the compound activates caspase pathways leading to apoptosis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic acid dihydrochloride?

- Methodology : The synthesis typically involves multi-step reactions starting with the formation of the benzoic acid core, followed by alkylation with 4-methylpiperazine. Key steps include:

- Coupling reactions : Use of DMF or dichloromethane as solvents under reflux conditions to introduce the piperazine moiety .

- Salt formation : Treatment with HCl gas or concentrated hydrochloric acid to yield the dihydrochloride salt, enhancing solubility and stability .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: methanol/dichloromethane) to achieve >95% purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology :

- Spectroscopic techniques :

- 1H/13C NMR : Confirm the presence of the trifluoromethyl group (δ ~110-125 ppm in 13C NMR) and piperazine methyl protons (δ ~2.3 ppm in 1H NMR) .

- Mass spectrometry (ESI-MS) : Verify molecular ion peaks matching the molecular formula (C₁₄H₁₈F₃N₂O₂·2HCl, MW 391.3 g/mol) .

- Elemental analysis : Validate Cl⁻ content (theoretical ~18.1%) to confirm dihydrochloride formation .

Q. What solvents and storage conditions are recommended for maintaining stability?

- Methodology :

- Solubility : Highly soluble in water and polar aprotic solvents (DMF, DMSO) but unstable in basic aqueous conditions due to hydrolysis of the amide bond .

- Storage : Store at -20°C in airtight, light-protected containers under inert gas (argon/nitrogen) to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Source analysis : Cross-validate assays using standardized protocols (e.g., kinase inhibition assays with ATP concentration controls) to minimize variability .

- Computational modeling : Compare molecular docking results (e.g., AutoDock Vina) with experimental binding affinities to identify discrepancies in receptor interaction hypotheses .

- Meta-analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to distinguish between false positives and context-dependent effects .

Q. What experimental strategies are effective for studying its binding affinity to kinase targets?

- Methodology :

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) using immobilized kinase domains .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven binding .

- Competitive assays : Use fluorescent ATP analogs (e.g., ADP-Glo™) to determine IC50 values in kinase inhibition studies .

Q. How can structural modifications improve its pharmacokinetic profile without compromising efficacy?

- Methodology :

- Prodrug design : Introduce ester or carbamate groups at the benzoic acid moiety to enhance oral bioavailability .

- Piperazine substitution : Replace the 4-methyl group with bulkier substituents (e.g., cyclopropyl) to reduce off-target receptor interactions .

- Metabolic stability assays : Use liver microsomes (human/rat) to identify metabolic hotspots (e.g., CYP450 oxidation sites) for targeted deuteration .

Q. What are the critical parameters for assessing its toxicity in preclinical models?

- Methodology :

- Acute toxicity : Determine LD50 in rodent models via intravenous and oral administration, monitoring organ-specific histopathology .

- Genotoxicity : Conduct Ames tests (bacterial reverse mutation assay) and micronucleus assays to evaluate DNA damage potential .

- Cardiotoxicity screening : Use hERG channel inhibition assays (patch-clamp electrophysiology) to assess arrhythmia risk .

Properties

IUPAC Name |

4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)benzoic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F3N2O2.2ClH/c1-18-4-6-19(7-5-18)9-11-3-2-10(13(20)21)8-12(11)14(15,16)17;;/h2-3,8H,4-7,9H2,1H3,(H,20,21);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPNMXEJPTKPASZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=C(C=C(C=C2)C(=O)O)C(F)(F)F.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Cl2F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.